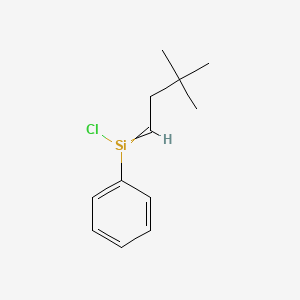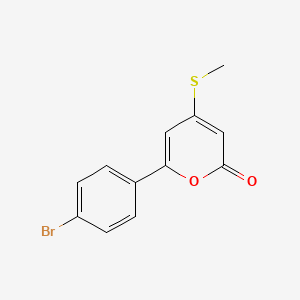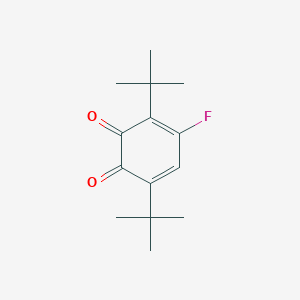
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a fluorine atom attached to a cyclohexa-3,5-diene-1,2-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione typically involves the fluorination of 3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dione. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the fluorinating agents and manage any hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Diols or partially reduced intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atom and the steric hindrance provided by the tert-butyl groups. These factors can affect the compound’s interaction with other molecules and its behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione: Similar structure but with a chlorine atom instead of fluorine.
3,6-Di-tert-butyl-4-bromocyclohexa-3,5-diene-1,2-dione: Similar structure but with a bromine atom instead of fluorine.
3,6-Di-tert-butyl-4-iodocyclohexa-3,5-diene-1,2-dione: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione imparts unique electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and stability, making it distinct from its chlorine, bromine, and iodine counterparts.
Propiedades
Número CAS |
129246-73-7 |
|---|---|
Fórmula molecular |
C14H19FO2 |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H19FO2/c1-13(2,3)8-7-9(15)10(14(4,5)6)12(17)11(8)16/h7H,1-6H3 |
Clave InChI |
BFDCERNWVXUZOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=O)C1=O)C(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
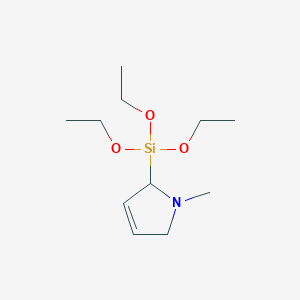
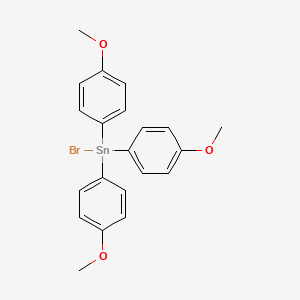

![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
